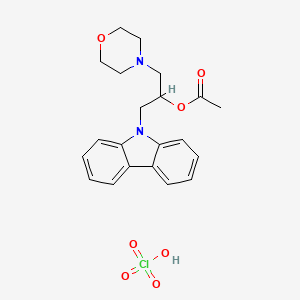
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate is a complex organic compound that combines the structural features of carbazole and morpholine. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them suitable for a wide range of applications, including optoelectronics and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the functionalization of carbazole at the nitrogen position. This can be achieved through various methods, including N-alkylation or N-acylation.
Introduction of the Morpholine Group: The next step involves the introduction of the morpholine group through a nucleophilic substitution reaction. This can be done by reacting the carbazole derivative with a suitable morpholine derivative under basic conditions.
Acetylation: The resulting product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Perchlorate Salt: Finally, the acetate compound is converted to its perchlorate salt by reacting it with perchloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: Reduction of the carbazole ring can lead to the formation of tetrahydrocarbazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carbazole-3,6-dione
Reduction: Tetrahydrocarbazole derivatives
Substitution: Various substituted morpholine derivatives
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: The parent compound, known for its photochemical stability and hole-transport properties.
N-Substituted Carbazoles: Compounds with various substituents at the nitrogen position, used in optoelectronics and pharmaceuticals.
Morpholine Derivatives: Compounds containing the morpholine ring, known for their solubility and bioavailability.
Uniqueness
1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate is unique due to its combination of carbazole and morpholine moieties, which confer both photochemical stability and enhanced solubility. This makes it particularly suitable for applications in optoelectronics and pharmaceuticals, where these properties are highly desirable.
Eigenschaften
IUPAC Name |
(1-carbazol-9-yl-3-morpholin-4-ylpropan-2-yl) acetate;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.ClHO4/c1-16(24)26-17(14-22-10-12-25-13-11-22)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23;2-1(3,4)5/h2-9,17H,10-15H2,1H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWPFQKPWNVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1CCOCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
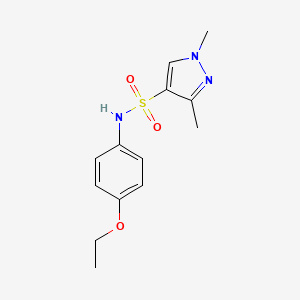
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2865965.png)
![N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide](/img/structure/B2865967.png)
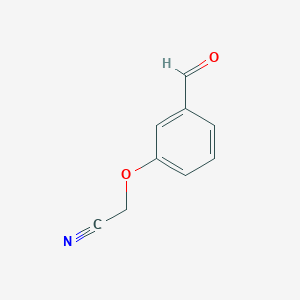
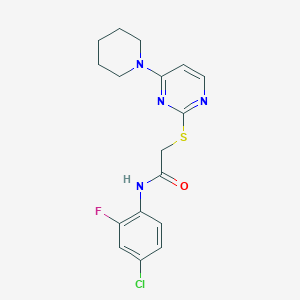
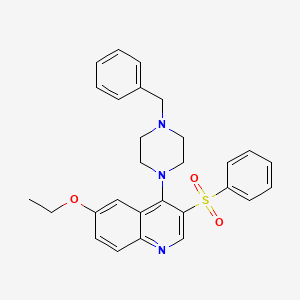
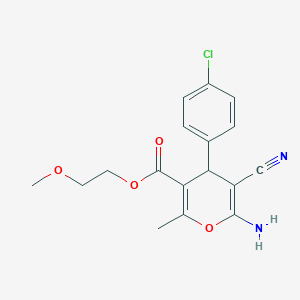
![N-[(furan-2-yl)methyl]-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2865972.png)
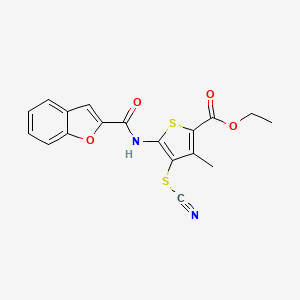
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline](/img/structure/B2865975.png)
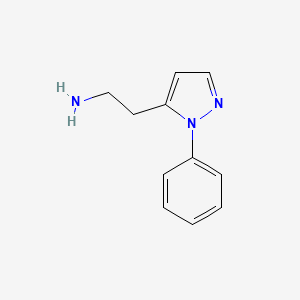
![4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2865978.png)

![3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B2865981.png)
